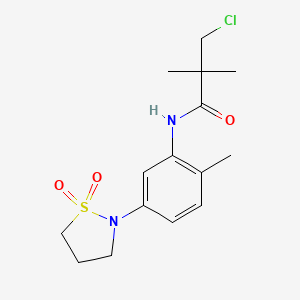![molecular formula C20H19Cl2F3N4O2 B2602451 N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 338397-31-2](/img/structure/B2602451.png)
N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl and chloropyridinyl groups might be introduced via electrophilic aromatic substitution reactions . The trifluoromethyl group could be introduced using a variety of methods, including the use of trifluoromethylating reagents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chloro groups on the phenyl and pyridinyl rings could potentially undergo nucleophilic aromatic substitution reactions. The trifluoromethyl group is generally quite stable but can participate in certain reactions under the right conditions .Aplicaciones Científicas De Investigación
Structural and Conformational Studies
- The compound's structure and conformational characteristics are studied through X-ray crystal-structure analysis and computational methods like ab initio and DFT calculations. These studies are crucial to understand how structural features relate to potential biological properties (Grassi, Cordaro, Bruno, & Nicolò, 2002).
Synthesis and Characterization
- The compound is synthesized and characterized using various techniques like IR and 1H NMR spectral data. This process is essential for the development of new chemical entities with potential applications in different fields (Reddy, Babu, & Padmavathi, 2001).
Multi-component Reaction Studies
- The compound is utilized in multi-component reactions (MCRs) to synthesize derivatives. The effect of catalysts and temperature on reaction efficiency and yield is investigated, providing insights into its potential use in chemical synthesis (Li, Shi, Yang, Kang, Zhang, & Song, 2014).
Crystallographic Analysis
- Detailed crystallographic analysis helps in understanding the molecular and supramolecular arrangements. These analyses are significant in assessing how variations in molecular structure influence overall crystal structure (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Exploring Synthetic Pathways
- The compound is explored as a precursor or intermediate in the synthesis of various novel compounds. These synthetic pathways are crucial for the development of new drugs or materials (Martin‐Lopez & Bermejo, 1998).
Pharmaceutical Research
- While specific details on its application in pharmaceutical research are limited, the compound's derivatives are often studied for their potential therapeutic applications in fields like cancer and diabetes research (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2F3N4O2/c21-14-1-3-15(4-2-14)27-18(30)29-9-10-31-19(29)5-7-28(8-6-19)17-16(22)11-13(12-26-17)20(23,24)25/h1-4,11-12H,5-10H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECKVPAETMWZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)NC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2602369.png)

![3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2602371.png)

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)



![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)
![2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B2602387.png)
![N-(2,5-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2602388.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2602389.png)
![N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2602391.png)